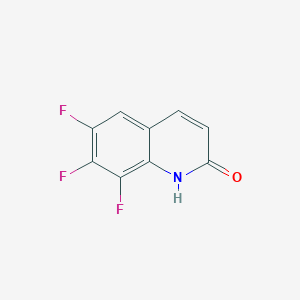

6,7,8-Trifluorocarbostyril

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4F3NO |

|---|---|

Molecular Weight |

199.13 g/mol |

IUPAC Name |

6,7,8-trifluoro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H4F3NO/c10-5-3-4-1-2-6(14)13-9(4)8(12)7(5)11/h1-3H,(H,13,14) |

InChI Key |

VZNNMTNTTIQWLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C(C(=C(C=C21)F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,7,8 Trifluorocarbostyril and Its Precursors

Strategic Approaches to the 6,7,8-Trifluorocarbostyril Core Synthesis

The construction of the this compound core can be achieved through several strategic approaches, primarily involving the formation of the heterocyclic quinolone ring system from appropriately substituted aromatic precursors.

Cyclization Reactions from Fluorinated Aromatic Anilines (e.g., 3-bromo-4-fluoroaniline)

A foundational strategy for the synthesis of quinolones involves the cyclization of substituted anilines. While a direct synthesis of this compound from 3-bromo-4-fluoroaniline (B1273062) is not extensively detailed in readily available literature, the general principles of quinolone synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, can be extrapolated.

These classical methods typically involve the reaction of an aniline (B41778) with a β-ketoester or a related three-carbon component. For instance, the Gould-Jacobs reaction involves the condensation of an aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization to form a 4-hydroxyquinolone-3-carboxylate ester. Subsequent hydrolysis and decarboxylation would yield the desired carbostyril.

A hypothetical reaction scheme starting from a trifluoroaniline, such as 2,3,4-trifluoroaniline (B1293922), would involve condensation with diethyl malonate followed by cyclization. This approach, however, is often challenged by the regioselectivity of the cyclization and the harsh conditions required, which can lead to side reactions.

Transformation from Related Fluorinated Quinoline (B57606) Derivatives (e.g., 4-chloro-2-ethoxy-6,7,8-trifluoroquinoline)

Another strategic approach involves the transformation of a pre-formed, highly functionalized quinoline ring system. For example, a derivative such as 4-chloro-2-ethoxy-6,7,8-trifluoroquinoline could serve as a precursor to this compound. The conversion would likely involve the hydrolysis of the 2-ethoxy group to a carbonyl, and the reduction or removal of the 4-chloro substituent.

Acid-catalyzed hydrolysis is a common method for converting enol ethers to ketones. In this case, treating 4-chloro-2-ethoxy-6,7,8-trifluoroquinoline with a strong acid would be expected to yield 4-chloro-6,7,8-trifluorocarbostyril. Subsequent dehalogenation at the C4-position, for instance, via catalytic hydrogenation, would then furnish the target this compound.

Exploration of Novel Ring-Forming Reactions

The development of novel ring-forming reactions offers alternative and potentially more efficient routes to the this compound core. Modern synthetic methods often employ transition-metal catalysis to achieve high yields and selectivity under milder conditions.

One such approach could involve a palladium-catalyzed intramolecular C-H arylation. A suitably substituted N-acryloyl-trifluoroaniline could undergo cyclization to form the carbostyril ring. This method can offer excellent regioselectivity depending on the directing group and reaction conditions.

Another innovative strategy is the use of radical cyclization reactions. For instance, the reaction of a 2-alkynyl aniline with a suitable fluorine source under radical conditions could potentially lead to the formation of a fluorinated quinoline. While specific examples for this compound are not prominent, the general methodology holds promise for the synthesis of highly substituted quinolones.

Synthesis of Key Halogenated this compound Intermediates

Halogenated carbostyrils are crucial intermediates in the synthesis of more complex derivatives, allowing for further functionalization through cross-coupling reactions.

Preparation of 4-Chloro-6,7,8-trifluorocarbostyril

The synthesis of 4-chloro-6,7,8-trifluorocarbostyril is a key step towards accessing various C4-substituted analogs. A common method for introducing a chlorine atom at the C4-position of a carbostyril is through the chlorination of the corresponding 4-hydroxycarbostyril.

The precursor, 6,7,8-trifluoro-4-hydroxy-2(1H)-quinolone, can be synthesized via the cyclization of 2,3,4-trifluoroaniline with a malonic acid derivative. This 4-hydroxycarbostyril can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-6,7,8-trifluorocarbostyril. The reaction conditions, including temperature and the presence of a catalyst like dimethylformamide (DMF), are critical for achieving high yields.

An alternative route, as alluded to in section 2.1.2, involves the hydrolysis of a 2,4-dichloro-6,7,8-trifluoroquinoline. Selective hydrolysis at the C2 position can be achieved under controlled acidic conditions to furnish the desired 4-chloro-6,7,8-trifluorocarbostyril.

Below is a table summarizing the reaction conditions for the chlorination of 4-hydroxyquinolones, a reaction analogous to the synthesis of 4-chloro-6,7,8-trifluorocarbostyril.

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | Toluene | 90-100 | 79.2 |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | - | Reflux | - |

| 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | SOCl₂ | DMF (cat.) | Reflux | 98 |

This table presents data for analogous chlorination reactions and is intended to be illustrative of the general synthetic approach.

Regioselective Halogenation Strategies

The regioselective introduction of halogen atoms onto the this compound core allows for the synthesis of a diverse range of derivatives. The directing effects of the existing fluorine atoms and the lactam functionality play a crucial role in determining the position of further halogenation.

Electrophilic aromatic substitution is the most common method for halogenating aromatic rings. The choice of halogenating agent and reaction conditions can influence the regioselectivity. For instance, N-halosuccinimides (NCS, NBS, NIS) are often used for the controlled halogenation of activated aromatic systems.

In the context of quinolones, the electron-donating nature of the lactam nitrogen can direct electrophilic substitution to the C3, C5, and C7 positions. However, the presence of three fluorine atoms on the benzene (B151609) ring significantly deactivates it towards electrophilic attack, making direct halogenation challenging.

Recent advances in C-H activation and functionalization provide more sophisticated tools for regioselective halogenation. Directed metalation, where a directing group guides a metal to a specific C-H bond for subsequent reaction with a halogen source, can offer high regioselectivity. For 8-substituted quinolines, metal-free methods using reagents like trichloroisocyanuric acid (TCCA) have been developed for C5-halogenation. While not directly applied to this compound, these strategies suggest potential pathways for its selective halogenation.

The table below summarizes some regioselective halogenation methods for quinoline derivatives.

| Substrate | Halogenating Agent | Position of Halogenation |

| 8-Substituted Quinolines | Trichloroisocyanuric Acid (TCCA) | C5 |

| 4-Quinolones | Potassium Halide / PIFA | C3 |

| 2-Quinolones | NBS or NCS / POCl₃ | C3 |

This table provides examples of regioselective halogenation on related quinoline systems.

Optimization of Reaction Parameters and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include reaction temperature, reaction time, solvent, and the use of catalysts.

For the initial condensation of 3,4,5-trifluoroaniline (B67923) and DEEM, the reaction is typically conducted at a moderately elevated temperature, for instance, around 100°C, to ensure the formation of the malonate intermediate while minimizing side reactions. The removal of ethanol (B145695) as it is formed can help drive the reaction to completion.

The thermal cyclization step is the most critical for yield optimization. The high temperatures required (typically around 250°C) can lead to product degradation if not carefully controlled. The choice of a high-boiling, inert solvent like diphenyl ether is common for this step. The reaction time is another critical factor; prolonged heating can decrease the yield. Microwave-assisted heating has emerged as a valuable technique to improve the efficiency of the Gould-Jacobs reaction. Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields by providing rapid and uniform heating.

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, studies on similar fluorinated quinolones suggest that yields for the cyclization step can be variable. The electronic effects of the fluorine substituents on the aniline ring can influence the nucleophilicity of the aniline and the subsequent cyclization efficiency.

Below is an interactive data table summarizing the general reaction conditions for the Gould-Jacobs synthesis of fluorinated carbostyrils, which would be applicable to the synthesis of this compound.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Condensation | Fluorinated Aniline, Diethyl Ethoxymethylenemalonate | None or inert solvent | 100-120 | 1-3 | High |

| Cyclization | Diethyl 2-(((fluorophenyl)amino)methylene)malonate | Diphenyl ether | 240-260 | 0.5-2 | Moderate to Good |

| Hydrolysis | Ethyl 4-hydroxy-fluoroquinoline-3-carboxylate | Aqueous NaOH | Reflux | 1-4 | High |

| Decarboxylation | 4-hydroxy-fluoroquinoline-3-carboxylic acid | High-boiling solvent or neat | >250 | 0.5-1 | Good |

Methodological Advancements in Stereoselective Synthesis of Carbostyril Analogs

While this compound itself is an achiral molecule, the development of stereoselective methods for the synthesis of chiral carbostyril and quinolone analogs is a highly active area of research, driven by the demand for enantiomerically pure pharmaceutical compounds. These advancements focus on introducing chirality into the carbostyril scaffold, typically at the C3 or C4 positions of the heterocyclic ring.

One prominent strategy involves the use of chiral catalysts in reactions that construct the quinolone ring or functionalize a pre-existing one. For instance, asymmetric intramolecular aza-Michael additions catalyzed by chiral phosphoric acids have been employed to synthesize chiral 2,3-dihydro-4-quinolones.

Another approach involves the use of chiral auxiliaries attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. Although often requiring additional steps for attachment and removal, this method can provide high levels of stereocontrol.

Biocatalysis, utilizing enzymes to perform stereoselective transformations, is also a growing field in the synthesis of chiral heterocycles. Enzymes can offer high enantioselectivity under mild reaction conditions.

Recent research has also explored catalytic asymmetric reactions to synthesize a variety of chiral quinolones. These methods often employ chiral organocatalysts or metal-ligand complexes to control the stereochemistry of reactions such as Michael additions and Diels-Alder reactions, which can be used to construct the chiral carbostyril core.

The following table outlines some of the advanced methodologies used in the stereoselective synthesis of chiral carbostyril and quinolone analogs.

| Methodology | Description | Key Features |

| Chiral Phosphoric Acid Catalysis | Catalyzes intramolecular aza-Michael additions to form chiral dihydroquinolones. | Metal-free, high enantioselectivity. |

| Organocatalysis | Utilizes small chiral organic molecules to catalyze asymmetric reactions. | Mild reaction conditions, environmentally benign. |

| Transition Metal Catalysis | Employs chiral ligands with transition metals to induce asymmetry in cyclization or functionalization reactions. | High turnover numbers, broad substrate scope. |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to a substrate to direct a stereoselective reaction. | Predictable stereochemical outcome, often high diastereoselectivity. |

| Biocatalysis | Utilizes enzymes to perform highly stereoselective transformations. | High enantioselectivity, mild conditions, environmentally friendly. |

These advanced methodologies provide powerful tools for the synthesis of a diverse range of chiral carbostyril analogs, opening up new avenues for the discovery of novel therapeutic agents and functional materials.

Chemical Transformations and Derivatization Pathways of 6,7,8 Trifluorocarbostyril

Catalytic Hydrogenation and Reduction Reactions

Catalytic hydrogenation is a fundamental transformation for modifying the carbostyril scaffold, particularly for saturating the C3-C4 double bond of the pyridinone ring.

Synthesis of 6,7,8-Trifluoro-3,4-dihydrocarbostyril via Raney Nickel Catalysis

The selective reduction of the α,β-unsaturated lactam system in 6,7,8-trifluorocarbostyril yields 6,7,8-trifluoro-3,4-dihydrocarbostyril. Raney nickel, a sponge-like nickel catalyst, is particularly effective for this transformation due to its high catalytic activity at moderate temperatures and pressures. wikipedia.orgacs.org The reaction typically proceeds by treating the substrate with hydrogen gas in the presence of a Raney nickel catalyst in a suitable solvent, such as ethanol (B145695) or methanol.

While specific literature on the Raney nickel-catalyzed hydrogenation of this compound is not abundant, analogous reductions of quinolin-2(1H)-ones to their 3,4-dihydro derivatives are well-established. organic-chemistry.org These reactions demonstrate the general applicability of this method. The high stability of the fluorinated aromatic ring ensures that hydrogenation occurs selectively at the C3-C4 double bond without defluorination.

Table 1: Representative Conditions for Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Product |

|---|---|---|---|---|---|

| Raney Nickel | H₂ gas | Ethanol | Room Temp. - 50°C | 1 - 50 atm | 6,7,8-Trifluoro-3,4-dihydrocarbostyril |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethyl Acetate | Room Temp. | 1 - 20 bar | 6,7,8-Trifluoro-3,4-dihydrocarbostyril |

| Cobalt-based catalysts | H₃N·BH₃ | Dioxane | Room Temp. | N/A | 6,7,8-Trifluoro-1,2-dihydrocarbostyril |

Mechanistic Insights into Selective Reduction Processes

The mechanism of catalytic hydrogenation of quinolones involves the adsorption of both the substrate and hydrogen onto the catalyst surface. For catalysts like Raney nickel or palladium, the process generally follows these steps:

Hydrogen Adsorption: Molecular hydrogen (H₂) adsorbs onto the nickel surface and dissociates into atomic hydrogen (H·).

Substrate Adsorption: The carbostyril molecule adsorbs onto the catalyst surface, primarily through the π-system of the C3-C4 double bond.

Hydrogen Transfer: The adsorbed hydrogen atoms are transferred stepwise to the carbons of the double bond. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.

Product Desorption: The saturated product, 6,7,8-trifluoro-3,4-dihydrocarbostyril, desorbs from the catalyst surface, regenerating the active sites.

The selectivity for the pyridinone ring over the fluorinated benzene (B151609) ring is due to the higher energy barrier required to hydrogenate the stable aromatic system compared to the isolated C=C bond within the lactam ring. rsc.orgresearchgate.net Alternative methods, such as transfer hydrogenation using cobalt-based catalysts, can offer different regioselectivity, sometimes favoring reduction of the N=C imine bond to give 1,2-dihydroquinolines. nih.govresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Carbostyril Scaffold

The trifluorinated ring of this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr), a reaction class that is typically challenging for non-activated aromatic rings. mdpi.com The strong electron-withdrawing nature of the three fluorine atoms, combined with the pyridinone ring, renders the aromatic carbocycle electron-deficient and thus prone to attack by nucleophiles. The substitution generally occurs at the positions para or ortho to the activating groups. In this scaffold, the C6 and C8 positions are most activated.

Common nucleophiles like alkoxides, thiolates, and amines can displace a fluoride (B91410) ion. The reaction mechanism is typically a two-step addition-elimination process involving a high-energy Meisenheimer intermediate. nih.gov However, some SₙAr reactions on highly fluorinated systems may proceed through a concerted mechanism. nih.gov

Conversely, electrophilic aromatic substitution on this scaffold is disfavored due to the deactivated nature of the ring. Standard electrophilic reactions like nitration or halogenation would require harsh conditions and are likely to be low-yielding. If forced, substitution would be directed by the amide group to available positions on the pyridinone ring, though this is less common than SₙAr on the fluorinated ring. researchgate.netsigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the this compound core is a suitable substrate. wikipedia.org The C-F bonds, particularly at the activated C6 and C8 positions, can be utilized in certain cross-coupling reactions, although this often requires specific catalytic systems designed for C-F activation. mdpi.com

A more common strategy involves converting one of the C-H positions to a more reactive group like a halide (Br, I) or a triflate (OTf), which can then readily participate in standard cross-coupling protocols. The Suzuki-Miyaura coupling is a prominent example, reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.com

Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-7,8-difluorocarbostyril | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Aryl-7,8-difluorocarbostyril |

| Stille | 8-Iodo-6,7-difluorocarbostyril | Organostannane | Pd(dba)₂ / P(t-Bu)₃ | - | 8-Substituted-6,7-difluorocarbostyril |

| Heck | 6-Bromo-7,8-difluorocarbostyril | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | 6-Alkenyl-7,8-difluorocarbostyril |

| Sonogashira | 8-Iodo-6,7-difluorocarbostyril | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 8-Alkynyl-6,7-difluorocarbostyril |

This table presents representative examples based on established methodologies for similar scaffolds. rsc.orgresearchgate.netnih.gov

Functional Group Interconversions on the Trifluorocarbostyril System

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a key strategy in multi-step synthesis. imperial.ac.ukub.edu For derivatives of this compound, several FGIs are possible:

N-Alkylation/Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated with an appropriate electrophile (e.g., alkyl halide, aryl halide).

Carbonyl Group Transformations: The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like borane (B79455) (BH₃) or through conversion to a thioamide followed by desulfurization with Raney nickel.

Conversion of Substituents: Substituents introduced via cross-coupling or nucleophilic substitution can be further modified. For example, a cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. solubilityofthings.com An ester can be reduced to an alcohol, which can then be converted to other functional groups. fiveable.me

These interconversions allow for the fine-tuning of the molecule's properties and provide access to a wider array of complex derivatives. vanderbilt.edu

Chiral Resolution and Enantioselective Derivatization Strategies

When derivatization of the this compound scaffold creates one or more stereocenters, the synthesis of single enantiomers becomes crucial, particularly for biological applications. For instance, the hydrogenation of a 3-substituted carbostyril would generate a racemic mixture of the corresponding 3,4-dihydrocarbostyril with stereocenters at C3 and C4.

Two primary approaches are used to obtain enantiomerically pure compounds:

Chiral Resolution: This involves separating a racemic mixture into its individual enantiomers. wikipedia.orgchemeurope.com A common method is the formation of diastereomeric salts by reacting the racemic product (if it contains an acidic or basic handle) with a chiral resolving agent, such as a chiral amine or a carboxylic acid like tartaric acid. rsc.orgchemicalbook.com The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization, followed by removal of the resolving agent. nih.gov Chiral chromatography is another powerful technique for direct separation of enantiomers.

Enantioselective Synthesis: This approach aims to create the desired enantiomer directly. For the hydrogenation of the C3-C4 double bond, this can be achieved using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) that facilitates the addition of hydrogen to one face of the molecule preferentially. Various organocatalytic and biocatalytic methods have also been developed for the enantioselective synthesis of functionalized dihydroquinolinones. rsc.orgrsc.orgthieme-connect.de

These strategies are essential for accessing specific stereoisomers of complex carbostyril derivatives for advanced applications.

Computational and Theoretical Investigations of 6,7,8 Trifluorocarbostyril and Its Derivatives

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonds within 6,7,8-Trifluorocarbostyril. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the molecular Schrödinger equation, providing detailed information on electron distribution, molecular geometry, and bond characteristics. mdpi.comyoutube.com

The introduction of three fluorine atoms at the 6, 7, and 8 positions of the carbostyril core significantly influences its electronic properties. Fluorine's high electronegativity causes a substantial inductive effect, withdrawing electron density from the benzene (B151609) ring. nih.gov This electron withdrawal polarizes the C-F bonds and also affects the charge distribution across the entire bicyclic system. mdpi.com Natural Bond Orbital (NBO) analysis, a common computational tool, can quantify this charge distribution and describe the bonding in terms of localized electron-pair bonds and interactions between occupied and unoccupied orbitals.

Theoretical geometry optimization calculations predict the bond lengths and angles of the molecule. The strong C-F bonds are typically short, and their presence can subtly alter the geometry of the aromatic system compared to the non-fluorinated parent compound. The carbostyril nucleus, a quinolin-2(1H)-one structure, is largely planar, and computational methods can confirm the degree of planarity.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations for analogous fluorinated heterocyclic systems. Actual values may vary.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| N-H Bond Length | ~1.01 Å |

| Average C-F Bond Length | ~1.35 Å |

| C7-C8 Bond Angle | ~120.5° |

| Dihedral Angle (Ring Planarity) | < 1° |

Molecular Orbital Theory and Reactivity Prediction of this compound

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital of a particular energy level. surrey.ac.uk The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the electron-withdrawing fluorine atoms are predicted to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted carbostyril. nih.gov This general lowering of orbital energies makes the molecule less likely to act as an electron donor but significantly more susceptible to nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for a Fluorinated Carbostyril System Note: Values are hypothetical, based on typical DFT (B3LYP/6-31G) calculations for similar aromatic compounds.*

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.70 |

| HOMO-LUMO Gap | 5.15 |

Conformational Analysis and Tautomeric Equilibria Studies

Carbostyril and its derivatives can exist in two tautomeric forms: the lactam (keto) form, which is a quinolin-2(1H)-one, and the lactim (enol) form, which is a 2-hydroxyquinoline. mdpi.com This represents a keto-enol tautomerism within the heterocyclic ring. The equilibrium between these two forms is a critical aspect of the molecule's chemistry, influencing its reactivity and biological interactions.

Computational chemistry is an invaluable tool for studying these tautomeric equilibria. beilstein-journals.orgnih.gov By calculating the total electronic energy of each tautomer, researchers can predict which form is more stable and by how much. These calculations can be performed in the gas phase or with solvent models to simulate behavior in different environments, as polarity can significantly influence tautomeric preference. mdpi.com For this compound, the lactam form is generally expected to be the more stable tautomer, consistent with other carbostyril systems. The fluorine substituents are not expected to shift this equilibrium dramatically but may subtly alter the relative energies.

Table 3: Calculated Relative Stability of this compound Tautomers Note: Data are illustrative, representing typical energy differences (ΔE) calculated by quantum chemical methods.

| Tautomer | Computational Method | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|---|

| Lactam (Keto) | DFT (B3LYP) | 0.0 (Reference) | 0.0 (Reference) |

| Lactim (Enol) | DFT (B3LYP) | +8.5 | +6.2 |

Computational Modeling of Reaction Mechanisms Involving this compound

Theoretical modeling allows for the in-depth investigation of reaction mechanisms, providing a roadmap of the energy landscape that connects reactants to products. researchgate.net For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where one of the fluorine atoms is displaced by a nucleophile. The trifluorinated benzene ring is highly electron-deficient, making it an excellent substrate for this type of reaction.

Prediction of Spectroscopic Parameters from First Principles

Ab initio and DFT methods can accurately predict various spectroscopic properties of molecules, serving as a powerful complement to experimental characterization. dntb.gov.ua These "first principles" calculations start from the fundamental laws of quantum mechanics without relying on experimental data. semanticscholar.org

For this compound, computational methods can predict:

NMR Spectra: Calculation of the magnetic shielding tensors allows for the prediction of 1H, 13C, and 19F NMR chemical shifts. This is particularly useful for assigning peaks in complex experimental spectra and confirming the molecular structure.

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the normal modes of molecular vibration, a theoretical IR spectrum can be generated. This helps in identifying characteristic functional group frequencies, such as the C=O stretch of the lactam, the N-H stretch, and the C-F stretches.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum.

Table 4: Predicted vs. Expected Spectroscopic Data for this compound Note: Calculated values are representative of those obtained from standard DFT methods.

| Spectroscopic Data | Predicted Parameter (Calculated) | Expected Experimental Range |

|---|---|---|

| IR: C=O Stretch | ~1670 cm-1 | 1660-1680 cm-1 |

| IR: N-H Stretch | ~3430 cm-1 | 3400-3450 cm-1 |

| IR: C-F Stretch | ~1250 cm-1 | 1200-1300 cm-1 |

| 19F NMR Chemical Shift | Position-dependent | -120 to -160 ppm |

| UV-Vis λmax | ~330 nm | 325-340 nm |

Density Functional Theory (DFT) Applications in Fluorinated Carbostyril Research

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying medium-to-large organic molecules due to its favorable balance of computational cost and accuracy. mdpi.comyoutube.com Unlike wave function-based ab initio methods, DFT calculates the total energy of a system based on its electron density. ufl.edu

In the context of fluorinated carbostyrils like this compound, DFT is applied to nearly every aspect of theoretical investigation:

Structural Optimization: DFT is used to find the minimum energy geometry, providing accurate bond lengths and angles.

Electronic Property Analysis: DFT calculations yield molecular orbitals, electrostatic potential maps, and atomic charges, which are used to understand bonding and predict reactive sites. mdpi.com

Thermodynamic Calculations: Frequencies calculated with DFT can be used to determine thermodynamic properties like enthalpy and Gibbs free energy, which are crucial for predicting reaction outcomes and tautomeric equilibria.

Reaction Modeling: DFT is extensively used to map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation barriers. mdpi.com

Hybrid functionals, such as B3LYP, are particularly popular as they incorporate a portion of exact Hartree-Fock exchange, often leading to more accurate results for molecular properties and reaction energies. nih.gov The application of DFT provides a robust theoretical framework that underpins the modern understanding of the structure, properties, and reactivity of complex fluorinated molecules.

Role of 6,7,8 Trifluorocarbostyril As a Precursor in Complex Heterocyclic Synthesis

Application in the Synthesis of Benzoresearchgate.netnaphthyridine Derivatives

There is no available scientific literature that describes the use of 6,7,8-Trifluorocarbostyril in the synthesis of Benzo researchgate.netnaphthyridine derivatives. Consequently, no information can be provided on its strategic incorporation into novel polycyclic ring systems or the subsequent derivatization and functionalization of such scaffolds.

Information regarding the strategic incorporation of this compound into novel polycyclic ring systems, specifically leading to Benzo researchgate.netnaphthyridine cores, is not available in the public domain.

As there are no documented instances of synthesizing Benzo researchgate.netnaphthyridine scaffolds from this compound, there is likewise no information on the derivatization and functionalization of these specific scaffolds originating from this precursor.

Utility as a Synthetic Building Block for Quinolone-Based Compounds

While this compound is structurally a quinolone, no specific research could be found that details its use as a versatile building block for the synthesis of other, more complex quinolone-based compounds. The reactivity of the trifluorinated ring and its potential for nucleophilic aromatic substitution or other modifications has not been explored in the available literature.

Development of Diverse Compound Libraries Utilizing this compound as a Synthon

The development of diverse compound libraries is a cornerstone of modern drug discovery. However, there are no published reports of compound libraries being constructed using this compound as a central scaffold or synthon.

Innovation in Medicinal Chemistry Precursors for Lead Optimization

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While this compound possesses these desirable fluorine moieties, there is no documented evidence of its application as an innovative precursor for lead optimization in drug development programs.

Structure Activity Relationship Sar and Mechanistic Studies of 6,7,8 Trifluorocarbostyril Derivatives

Design and Synthesis of Analogs for In Vitro Biological Evaluation

The rational design of 6,7,8-trifluorocarbostyril analogs is often guided by the established SAR of the broader fluoroquinolone class of compounds. Modifications are strategically introduced at various positions of the carbostyril nucleus to modulate potency, selectivity, and pharmacokinetic properties. The synthesis of these analogs typically involves multi-step reaction sequences. nih.gov

Key synthetic strategies often begin with appropriately substituted anilines, which undergo cyclization reactions to form the core quinolone or carbostyril ring system. For instance, the Conrad-Limpach-Knorr reaction provides a versatile method for constructing the quinolone scaffold from β-ketoesters and anilines. mdpi.com Subsequent modifications, such as halogenation, particularly fluorination, are crucial for enhancing biological activity. The introduction of fluorine atoms at positions 6, 7, and 8 can significantly influence the electronic properties and bioavailability of the molecule. mdpi.com

Investigation of In Vitro Anti-HIV Activity in Cell Culture Models for Derivatized Compounds

Derivatives of the quinolone scaffold have demonstrated promising activity against the Human Immunodeficiency Virus (HIV). mdpi.com The anti-HIV-1 activity of this compound analogs can be assessed in various cell culture models, such as CEM-SS and MT-4 T-cells. mdpi.com These assays typically measure the ability of the compounds to inhibit viral replication and protect host cells from the cytopathogenic effects of the virus.

Studies on related fluoroquinolone derivatives have shown that certain structural modifications can lead to potent anti-HIV activity. mdpi.com For instance, some quinolone derivatives have been found to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle. researchgate.net The anti-HIV activity is often quantified by determining the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

The investigation into isoquinoline-based CXCR4 antagonists, which share structural similarities with carbostyrils, revealed that specific analogs exhibit excellent antiviral activity against both HIV-1 and HIV-2 strains. mdpi.com This suggests that this compound derivatives could potentially act through multiple mechanisms to inhibit HIV replication. The stability of these compounds under acidic conditions is also a crucial factor for their potential as orally administered anti-HIV agents. nih.gov

Mechanistic Studies on the Cytopathogenic Effect Inhibition by Trifluorocarbostyril Analogs

Understanding the mechanism by which trifluorocarbostyril analogs inhibit the cytopathogenic effects of viruses is crucial for their development as therapeutic agents. The cytopathogenic effect refers to the structural changes in host cells that are caused by viral invasion. Inhibition of this effect is a key indicator of antiviral activity.

For HIV, the cytopathogenic effect is often characterized by the formation of syncytia and eventual cell death. Quinolone derivatives have been shown to protect cells from these effects. mdpi.com The mechanism of this protection is often linked to the inhibition of viral enzymes essential for replication, such as reverse transcriptase and integrase. By blocking these enzymes, the compounds prevent the virus from completing its life cycle, thereby reducing the viral load and mitigating cellular damage.

Furthermore, some quinolone compounds have been observed to inhibit the replication and cytopathic effects of other viruses, such as the BK polyomavirus, by targeting viral helicase activity. nih.gov This suggests that trifluorocarbostyril analogs may possess a broad spectrum of antiviral activity through various mechanisms of action.

Exploration of Structure-Activity Relationships for Antimicrobial Efficacy

The fluoroquinolone class of antibiotics is well-known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationships (SAR) for this class have been extensively studied and provide a framework for understanding the potential antimicrobial efficacy of this compound derivatives. researchgate.net

Key structural features essential for antibacterial activity include the carboxylic acid at the 3-position and the keto group at the 4-position of the quinolone ring. The fluorine atom at the 6-position is also critical for potent activity. Modifications at the N-1 and C-7 positions significantly influence the spectrum and potency of the compounds. For instance, a cyclopropyl (B3062369) group at N-1 and a piperazinyl moiety at C-7 are common features in highly active fluoroquinolones like ciprofloxacin. nih.gov

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. rjptonline.org By forming a stable complex with these enzymes and DNA, the compounds induce double-strand breaks in the bacterial chromosome, leading to cell death. The SAR studies help in designing analogs with improved affinity for these target enzymes and reduced susceptibility to bacterial resistance mechanisms. conicet.gov.ar

Table 1: In Vitro Antimicrobial Activity of Selected Fluoroquinolone Derivatives

| Compound | N-1 Substituent | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

|---|---|---|---|---|

| Norfloxacin | Ethyl | Piperazinyl | 1.0 | 0.25 |

| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.5 | 0.06 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. aip.org For this compound derivatives, QSAR models can be developed to predict their antimicrobial and anti-HIV activities, thereby guiding the design of more potent analogs.

In a typical QSAR study, a set of compounds with known biological activities is used to build a mathematical model. aip.org Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods like multilinear regression (MLR) are then employed to establish a quantitative relationship between these descriptors and the observed activity. researchgate.net

For fluoroquinolone derivatives, QSAR studies have identified key descriptors that influence their antibacterial potency. iosrjournals.org These models can help in predicting the activity of newly designed compounds before their synthesis, thus saving time and resources. researchgate.net The predictive power of a QSAR model is evaluated using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

Ligand-Target Interaction Analysis through Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding interactions between a ligand (e.g., a this compound derivative) and its biological target (e.g., an enzyme or receptor). researchgate.net These techniques provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex at an atomic level.

In the context of anti-HIV activity, molecular docking can be used to predict how these compounds bind to the active site of HIV-1 protease or integrase. nih.gov The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. asianpubs.org For example, docking studies of quinolone derivatives with HIV-1 integrase have suggested a metal-chelating mechanism of inhibition. researchgate.net

MD simulations can then be used to study the dynamic behavior of the ligand-target complex over time, providing information on the stability of the binding and any conformational changes that may occur. These computational analyses are invaluable for understanding the mechanism of action and for the rational design of new and more effective inhibitors.

Future Research Directions and Emerging Paradigms in 6,7,8 Trifluorocarbostyril Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polyfluorinated heterocyclic compounds often presents significant challenges. Future research should prioritize the development of novel synthetic methodologies for 6,7,8-Trifluorocarbostyril that are not only efficient in terms of yield but also adhere to the principles of green chemistry. A patent for a related compound, 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester, suggests the feasibility of constructing this trifluorinated core. prepchem.com Investigations could focus on:

Late-stage Fluorination: Exploring novel reagents and catalytic systems for the direct introduction of fluorine atoms onto a pre-formed carbostyril scaffold.

Convergent Synthesis: Designing synthetic pathways that build the molecule from smaller, readily available fluorinated building blocks.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, safety, and scalability of potentially hazardous fluorination reactions.

Biocatalysis: Investigating the use of enzymes to catalyze specific steps in the synthesis, offering a more environmentally benign approach.

Exploration of Novel Biological Targets and Therapeutic Avenues for Derivatives

Fluorinated quinolones are a well-established class of antibiotics. nih.govnih.govresearchgate.net The unique electronic properties conferred by the trifluoro substitution pattern in this compound could lead to derivatives with novel biological activities. Future research in this area should involve:

Broad-Spectrum Antimicrobial Activity: Screening derivatives against a wide range of bacterial and fungal pathogens, including multidrug-resistant strains. nih.gov

Antiviral and Anticancer Potential: Investigating the efficacy of these compounds against various viral and cancer cell lines, as other quinolone derivatives have shown promise in these areas. nih.gov

Enzyme Inhibition Studies: Identifying specific molecular targets, such as DNA gyrase, topoisomerases, or kinases, to elucidate the mechanism of action. slideshare.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for specific biological targets.

Application in Advanced Materials Science and Functional Polymers

The incorporation of fluorine atoms into organic molecules can significantly alter their material properties, including thermal stability, hydrophobicity, and electronic characteristics. Research into the materials science applications of this compound could unveil novel functionalities:

Fluoropolymers: Polymerizing derivatives of this compound to create new fluoropolymers with unique optical, electronic, or barrier properties.

Organic Electronics: Investigating the potential of these compounds as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Liquid Crystals: Exploring the liquid crystalline properties of derivatives for applications in display technologies.

Coatings and Surfaces: Developing hydrophobic and oleophobic coatings based on this fluorinated scaffold for applications requiring self-cleaning or anti-fouling properties.

Integration of Chemoinformatics and High-Throughput Experimentation

To accelerate the discovery and optimization of this compound derivatives, modern computational and experimental techniques should be employed:

In Silico Screening: Utilizing computational models to predict the biological activity, toxicity, and material properties of virtual libraries of derivatives, prioritizing synthetic efforts.

High-Throughput Screening (HTS): Developing and implementing automated assays to rapidly screen large numbers of compounds for desired biological or material properties. nih.govnih.govpharmaron.comcolumbiabiosciences.com

Quantitative Structure-Activity Relationship (QSAR): Building predictive models that correlate the chemical structure of derivatives with their observed activities to guide the design of more potent or functional molecules.

Machine Learning and AI: Applying artificial intelligence algorithms to analyze large datasets from HTS and computational studies to identify complex patterns and guide the design of novel compounds.

Expanding the Scope of Fluorinated Heterocyclic Chemistry via this compound Innovations

The unique trifluorination pattern of this compound makes it a valuable platform for fundamental research in fluorine and heterocyclic chemistry. Future studies could focus on:

Nucleophilic Aromatic Substitution (SNAr) Reactions: Investigating the reactivity of the C-F bonds to introduce a variety of functional groups, creating a diverse library of derivatives.

Organometallic Chemistry: Utilizing the fluorinated ring as a ligand for transition metals to create novel catalysts or functional materials.

Photophysical Properties: Characterizing the fluorescence and phosphorescence properties of derivatives for potential applications in sensing and imaging.

Comparative Studies: Systematically comparing the properties and reactivity of this compound with its mono- and di-fluorinated analogues to better understand the impact of polyfluorination on heterocyclic systems.

Q & A

Basic: What synthetic methodologies are optimal for preparing 6,7,8-Trifluorocarbostyril with high regioselectivity?

Answer:

Key routes include nucleophilic fluorination of carbostyril precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Regioselectivity is controlled by steric and electronic effects of substituents. For example, fluorination at the 6,7,8-positions requires precursors with activating groups (e.g., nitro or amino) to direct substitution . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity, validated by HPLC. Yields typically range from 45–65%, depending on solvent polarity and temperature .

Basic: How do spectroscopic techniques (NMR, IR) address challenges in characterizing fluorinated carbostyril derivatives?

Answer:

Fluorine’s electronegativity causes significant deshielding in -NMR (δ −110 to −130 ppm for CF groups) and splitting in -NMR due to coupling. IR confirms carbonyl (C=O, ~1650 cm) and C-F stretches (1100–1250 cm). For this compound, -NMR resolves overlapping signals via DEPT-135, distinguishing quaternary carbons from CH groups .

Advanced: How can computational modeling resolve contradictory data in enzyme inhibition assays?

Answer:

Contradictions in IC values (e.g., COX-2 vs. kinase inhibition) arise from assay conditions (pH, cofactors) or compound aggregation. Molecular docking (AutoDock Vina) and MD simulations (AMBER) clarify binding modes. For instance, fluorine’s electron-withdrawing effects may enhance π-stacking with aromatic residues in COX-2 but disrupt hydrogen bonding in kinases. Validate predictions via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Advanced: What strategies improve metabolic stability in fluorinated carbostyril derivatives for in vivo studies?

Answer:

Fluorination at the 6,7,8-positions reduces CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes, NADPH) show t >120 min for trifluorinated derivatives vs. <30 min for non-fluorinated analogs. LC-MS/MS identifies metabolites; trifluoromethyl groups resist defluorination, enhancing stability. Compare with deuterated analogs to differentiate metabolic pathways .

Advanced: How to analyze contradictory solubility data in polar vs. nonpolar solvents?

Answer:

Contradictions arise from polymorphic forms or solvent–solute interactions. Use Hansen solubility parameters (HSPiP software) to predict solubility. For this compound, high solubility in DMSO (≥50 mg/mL) vs. low in water (<0.1 mg/mL) reflects fluorine’s hydrophobicity. X-ray crystallography identifies polymorphs, while DSC/TGA confirms thermal stability .

Basic: What structural analogs of this compound are used in SAR studies?

Answer:

Analog libraries include mono-/di-fluorinated carbostyrils and non-fluorinated controls. For example, 5-fluoro derivatives show reduced COX-2 affinity (IC >10 µM vs. 0.8 µM for 6,7,8-Trifluoro), highlighting the necessity of trifluorination. Replace fluorine with chlorine or methyl groups to assess steric vs. electronic contributions .

Advanced: How to validate fluorination efficiency without isotopic labeling?

Answer:

Use -NMR integration against internal standards (e.g., trifluoroacetic acid) or XPS (X-ray photoelectron spectroscopy) to quantify fluorine content. Combustion ion chromatography (CIC) detects trace impurities (<0.5% defluorinated byproducts) .

Advanced: What statistical methods resolve variability in cytotoxicity assays?

Answer:

Employ ANOVA with post-hoc Tukey tests for multi-dose comparisons (e.g., IC in MCF-7 vs. HEK293 cells). Normalize data to controls (DMSO vehicle) and use Grubbs’ test to exclude outliers. Replicate experiments (n=6) to ensure power >0.8 .

Basic: How does fluorination impact logP and bioavailability?

Answer:

Trifluorination increases logP by ~1.5 units (from 1.2 to 2.7), enhancing membrane permeability (PAMPA assay: Pe >5 × 10 cm/s). However, excessive hydrophobicity reduces aqueous solubility, requiring formulation with cyclodextrins or liposomes .

Advanced: What mechanistic insights explain fluorinated carbostyrils’ dual antiviral/anticancer activity?

Answer:

Fluorine’s electronegativity stabilizes charge-transfer complexes with viral proteases (e.g., SARS-CoV-2 M) and inhibits topoisomerase IIα in cancer cells. Surface plasmon resonance (SPR) confirms nM-level binding (K = 12 nM for M). Compare with non-fluorinated analogs (K >1 µM) to confirm fluorine’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.